- Light-Promoted Nickel-Catalyzed Aromatic Halogen Exchange, ACS Catalysis, 2022, 12(18), 11089-11096
Cas no 97511-05-2 (4-Bromodibenzothiophene)
4-Bromodibenzothiophene structure
Product Name:4-Bromodibenzothiophene
Numéro CAS:97511-05-2
Le MF:C12H7BrS
Mégawatts:263.152981042862
MDL:MFCD02683746
CID:803461
PubChem ID:253661777
Update Time:2025-05-20
4-Bromodibenzothiophene Propriétés chimiques et physiques
Nom et identifiant
-
- 4-Bromodibenzo[b,d]thiophene
- 4-Bromodibenzothiophene
- 4-bromo-Dibenzothiophene
- Dibenzothiophene,4-bromo-
- Dibenzothiophene, 4-bromo-
- AK110516
- dibenzo[b,d]thiophene, 4-bromo-
- GJXAVNQWIVUQOD-UHFFFAOYSA-N
- VT20280
- FCH1334446
- SY030030
- BC005174
- AX8095234
- Y5819
- ST24043487
- B4449
- 4-Bromodibenzo[b,d]thiophene;Di
- 4-Bromodibenzothiophene (ACI)
- 4-Bromodibenzo[b,d]thiophene;Dibenzothiophene, 4-bromo-
- SCHEMBL232632
- W-200538
- 97511-05-2
- GEO-02665
- AKOS016008829
- DTXSID50332505
- DS-4628
- 4-Bromodibenzo[b,d]thiophene;Dibenzothiophene, 4-romo-
- InChI=1/C12H7BrS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7
- CS-W022120
- 6-BROMO-8-THIATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE
- 4-Bromodibenzo[b pound notd]thiophene
- DB-028760
- MFCD02683746
-
- MDL: MFCD02683746
- Piscine à noyau: 1S/C12H7BrS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H
- La clé Inchi: GJXAVNQWIVUQOD-UHFFFAOYSA-N
- Sourire: BrC1C2SC3C(C=2C=CC=1)=CC=CC=3
Propriétés calculées
- Qualité précise: 261.94500
- Masse isotopique unique: 261.94518g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 14
- Nombre de liaisons rotatives: 0
- Complexité: 218
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 5.1
- Surface topologique des pôles: 28.2
- Charge de surface: 0
- Nombre d'tautomères: Rien du tout
Propriétés expérimentales
- Dense: 1.611
- Point de fusion: 85.0 to 89.0 deg-C
- Point d'ébullition: 386.6℃ at 760 mmHg
- Point d'éclair: 187.6 °C
- Le PSA: 28.24000
- Le LogP: 4.81700
4-Bromodibenzothiophene PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169004249-100g |
4-Bromodibenzo[b,d]thiophene |
97511-05-2 | 98% | 100g |
$316.80 | 2023-08-31 | |
| Chemenu | CM158416-5g |
4-Bromodibenzo[b,d]thiophene |
97511-05-2 | 95%+ | 5g |
$22 | 2021-06-16 | |
| Chemenu | CM158416-10g |
4-Bromodibenzo[b,d]thiophene |
97511-05-2 | 95%+ | 10g |
$32 | 2021-06-16 | |
| Chemenu | CM158416-25g |
4-Bromodibenzo[b,d]thiophene |
97511-05-2 | 95%+ | 25g |
$64 | 2021-06-16 | |
| Chemenu | CM158416-100g |
4-Bromodibenzo[b,d]thiophene |
97511-05-2 | 95%+ | 100g |
$222 | 2021-06-16 | |
| TRC | B700403-10mg |
4-Bromodibenzothiophene |
97511-05-2 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B700403-50mg |
4-Bromodibenzothiophene |
97511-05-2 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B700403-100mg |
4-Bromodibenzothiophene |
97511-05-2 | 100mg |
$ 80.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B842790-25g |
4-Bromodibenzo[b,d]thiophene |
97511-05-2 | 98% | 25g |
448.00 | 2021-05-17 | |
| Matrix Scientific | 098158-1g |
4-Bromodibenzo[b,d]thiophene, 95+% |
97511-05-2 | 95+% | 1g |
$24.00 | 2023-09-05 |
4-Bromodibenzothiophene Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: 1,4-Dioxane ; 10 min, rt
1.2 Reagents: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ; 48 h, 50 °C
1.3 Reagents: Water ; rt
1.2 Reagents: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ; 48 h, 50 °C
1.3 Reagents: Water ; rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Pyridine , Water ; rt; 30 h, reflux
Référence
- Preparation of aromatic amines for organic electric device, Korea, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -40 °C; 5 h, rt; rt → -78 °C
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 5 h, rt
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 5 h, rt
Référence
- Compound for optoelectronic device, organic light emitting diode including the same and display including the organic light emitting diode, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Butyllithium , Bromine
Référence
- Heteroatom-facilitated lithiations, Organic Reactions (Hoboken, 1979, (1979),
Méthode de production 5
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 6 h, -40 °C → 0 °C
1.2 Reagents: 1,2-Dibromoethane ; 14 h, -78 °C → 20 °C
1.2 Reagents: 1,2-Dibromoethane ; 14 h, -78 °C → 20 °C
Référence
- Synthesis and Evaluation of Dibenzothiophene Analogues as Pin1 Inhibitors for Cervical Cancer Therapy, ACS Omega, 2019, 4(5), 9228-9234
Méthode de production 6
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C → 0 °C; 0 °C → -78 °C
1.2 Reagents: 1,2-Dibromoethane ; 12 h, -78 °C → rt
1.3 Reagents: Water ; rt
1.2 Reagents: 1,2-Dibromoethane ; 12 h, -78 °C → rt
1.3 Reagents: Water ; rt
Référence
- Small molecule based on S,S-dioxo-dibenzothiophene and phenanthro-imidazole and its application in organic light-emitting device (OLED), China, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Bromine Solvents: Chloroform ; 0 °C; 12 h, rt
Référence
- Pyridine derivative compound as electroluminescent material for organic electroluminescent device, Korea, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Bromine Solvents: Chloroform ; rt → 0 °C; 0 °C; 12 h, rt
Référence
- Spiro compounds as electroluminescent material for organic electroluminescent device, Korea, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Water ; 1 h, -40 °C; -40 °C → 0 °C; 6 h, 0 °C
1.2 Reagents: 1,2-Dibromoethane ; -78 °C; 12 h, -78 °C
1.2 Reagents: 1,2-Dibromoethane ; -78 °C; 12 h, -78 °C
Référence
- Preparation of dibenzothiophene compounds containing arylamine moiety for organic electronic device, Korea, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Trifluoromethanesulfonic acid ; 24 h, rt
1.2 Reagents: Pyridine Solvents: Water ; rt; 30 min, reflux
1.2 Reagents: Pyridine Solvents: Water ; rt; 30 min, reflux
Référence
- Preparation of aromatic heterocyclic compounds for organic electric device and electronic apparatus, Korea, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -40 °C; 5 h, 0 °C; 0 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 5 h, 0 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 5 h, 0 °C
Référence
- Two organic host materials for organic optoelectronic element and display device, World Intellectual Property Organization, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -40 °C; 5 h, rt; rt → -78 °C
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 5 h, rt
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 5 h, rt
Référence
- Organic compounds for organic optoelectronic devices, organic emitting diodes, and display devices, European Patent Organization, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -40 °C
1.2 Reagents: Dibromoethane ; -78 °C → rt
1.2 Reagents: Dibromoethane ; -78 °C → rt
Référence
- Dibenzothiophene, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, , 1-4
Méthode de production 14
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -40 °C; -40 °C → 0 °C; 6 h, 0 °C
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; overnight, rt
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; overnight, rt
Référence
- A Phosphorescent C-C* Cyclometalated Platinum(II) Dibenzothiophene NHC Complex, Organometallics, 2012, 31(21), 7447-7452
Méthode de production 15
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -40 °C; 6 h, 0 °C; 0 °C → -78 °C
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 14 h, rt
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 14 h, rt
Référence
- Preparation of 5-membered heterocycles for organic light-emitting diodes, Korea, , ,
Méthode de production 16
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran
1.3 Solvents: Dichloromethane
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran
1.3 Solvents: Dichloromethane
Référence
- A new synthesis of fungicidal methyl (E)-3-methoxypropenoates, Tetrahedron, 1998, 54(26), 7595-7614
Méthode de production 17
Conditions de réaction
1.1 Reagents: Zinc chloride , Benzyltrimethylammonium tribromide Solvents: Acetic acid
Référence
- Studies towards dibenzothiophene-S-oxide arrays and their photochemical reactivity, International Electronic Conferences on Synthetic Organic Chemistry, 2004, (2004), 1537-1550
Méthode de production 18
Conditions de réaction
1.1 Reagents: Zinc chloride , Benzyltrimethylammonium tribromide Solvents: Acetic acid
Référence
- Studies towards dibenzothiophene S-oxide arrays and their photochemical reactivity, Kyushu Daigaku Kino Busshitsu Kagaku Kenkyusho Hokoku, 2001, 15(1), 63-71
Méthode de production 19
Conditions de réaction
1.1 Reagents: Butyllithium ; -78 °C → 0 °C
1.2 Reagents: 1,2-Dibromoethane ; -78 °C → rt
1.2 Reagents: 1,2-Dibromoethane ; -78 °C → rt
Référence
- Non-Doped Deep Blue and Doped White Electroluminescence Devices Based on Phenanthroimidazole Derivative, Journal of Fluorescence, 2017, 27(2), 451-461
4-Bromodibenzothiophene Raw materials
- 1,2-Dibromoethane
- Dibenzothiophene
- Silane, 4-dibenzothienyltrimethyl-
- 1,1'-Biphenyl, 3-bromo-2-(methylsulfinyl)-
- 4-Iododibenzothiophene
4-Bromodibenzothiophene Preparation Products
4-Bromodibenzothiophene Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:97511-05-2)4-Bromodibenzothiophene
Numéro de commande:A11233
État des stocks:in Stock
Quantité:500g
Pureté:99%
Dernières informations tarifaires mises à jour:Thursday, 29 August 2024 21:31
Prix ($):372.0
Courriel:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
(CAS:97511-05-2)4-溴二苯并噻吩
Numéro de commande:LE20733739
État des stocks:in Stock
Quantité:25KG,200KG,1000KG
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 20 June 2025 12:48
Prix ($):discuss personally
Courriel:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Membre gold
(CAS:97511-05-2)4-BROMODIBENZOTHIOPHENE
Numéro de commande:sfd2006
État des stocks:in Stock
Quantité:200kg
Pureté:99.9%
Dernières informations tarifaires mises à jour:Friday, 19 July 2024 14:32
Prix ($):discuss personally
Courriel:sales2@senfeida.com
Shaanxi pure crystal photoelectric technology co. LTD
Membre gold
(CAS:97511-05-2)4-bromodibenzo[b,d]thiophene
Numéro de commande:CJC031
État des stocks:in Stock
Quantité:1kg
Pureté:99%
Dernières informations tarifaires mises à jour:Monday, 4 August 2025 09:50
Prix ($):price inquiry
Courriel:2589440029@qq.com
4-Bromodibenzothiophene Littérature connexe
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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